Diethylcarbamazine Superiority in Bancroftian Filariasis: IDA Triple-Therapy vs. DA Dual-Therapy Microfilarial Clearance
In a randomized clinical trial for Bancroftian filariasis, a triple-drug regimen containing diethylcarbamazine (IDA) demonstrated significantly enhanced efficacy compared to a dual-drug regimen lacking ivermectin (DA). The study quantified a >2-log reduction in microfilarial levels at 36 and 168 hours post-treatment for the IDA group, versus only an approximate 1-log reduction for the DA group [1]. This superiority persisted at one year, with 12 out of 12 (100%) IDA recipients being microfilariae-negative compared to only 1 out of 12 (8.3%) DA recipients who cleared the infection [1].
| Evidence Dimension | Microfilarial clearance efficacy |
|---|---|
| Target Compound Data | IDA (DEC 6 mg/kg + IVM 200 μg/kg + ALB 400 mg): >2-log reduction in microfilarial levels at 36-168 hours; 100% (12/12) microfilaria-negative at 1 year. |
| Comparator Or Baseline | DA (DEC 6 mg/kg + ALB 400 mg): Approximate 1-log reduction in microfilarial levels at 36-168 hours; 8.3% (1/12) microfilaria-negative at 1 year. |
| Quantified Difference | IDA achieved >10-fold greater reduction in acute microfilarial levels and 91.7% absolute higher clearance rate at 1 year. |
| Conditions | Randomized controlled trial in Wuchereria bancrofti-infected adults in Papua New Guinea; single oral dose administration. |
Why This Matters
This evidence demonstrates that Diethylcarbamazine is an essential component of the most effective current triple-drug regimen for LF elimination, making it irreplaceable for programs aiming for accelerated disease eradication.
- [1] Thomsen EK, Sanuku N, Baea M, Satofan S, Maki E, Lombore B, Schmidt MS, Siba PM, Weil GJ, Kazura JW, Fleckenstein LL, King CL. Efficacy, Safety, and Pharmacokinetics of Coadministered Diethylcarbamazine, Albendazole, and Ivermectin for Treatment of Bancroftian Filariasis. Clin Infect Dis. 2016 Feb 1;62(3):334-41. View Source
